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Compound of Interest

Compound Name: H-Ala-OtBu.HCI

Cat. No.: B555101

Introduction

L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCI) is a protected amino acid derivative
crucial in the field of medicinal chemistry.[1][2] It serves as a fundamental building block in the
synthesis of peptides, peptidomimetics, and complex pharmaceutical intermediates.[1][3] The
molecule consists of an L-alanine core where the carboxylic acid functional group is protected
as a tert-butyl ester, and the amino group is protonated as a hydrochloride salt.[1] This
protection strategy is essential for selectively forming peptide bonds at the N-terminus without
unintended reactions at the C-terminus. Its high stability, purity, and solubility in common
organic solvents make it a versatile reagent in both solution-phase and solid-phase synthesis
strategies.[1]

Core Applications

The primary application of H-Ala-OtBu.HCI is in peptide synthesis. The tert-butyl (tBu) ester is
a well-established protecting group for carboxylic acids, particularly within the widely used
Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[4][5] While
in SPPS the C-terminus is typically anchored to a resin, tBu groups are extensively used to
protect the side chains of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu).[5]
H-Ala-OtBu.HCI is more commonly employed in solution-phase synthesis, where controlled,
stepwise elongation of a peptide chain is required.[3]

The key feature of the tBu protecting group is its stability under basic and neutral conditions
(required for Fmoc-group removal and peptide coupling) and its lability under acidic conditions.
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[6] The final deprotection and cleavage of the synthesized peptide from the resin in Fmoc-
SPPS is typically accomplished using a strong acid cocktail, most commonly containing
trifluoroacetic acid (TFA), which simultaneously removes tBu side-chain protecting groups.[7]

Beyond standard peptides, H-Ala-OtBu.HCI is instrumental in synthesizing peptidomimetics
and other small molecules for drug discovery, where the chiral alanine scaffold is a desired
structural motif. Its use facilitates the construction of molecules aimed at various biological
targets, including enzymes and receptors.[2][8]

Quantitative Data

Quantitative data for H-Ala-OtBu.HCI is primarily related to its physicochemical properties and
its role within broader synthetic strategies.

Table 1: Physicochemical Properties of H-Ala-OtBu.HCI

Property Value Reference
CAS Number 13404-22-3 [1]
Molecular Formula C7H16CINO2 [1109]
Molecular Weight 181.66 g/mol [1]
Appearance White to off-white crystalline (2]
powder
Purity =298% [1]
Melting Point 167-175 °C (decomposes) [11[3]

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |[1][9] |

Table 2: Common Acid-Labile Protecting Groups in Fmoc Peptide Synthesis
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Functional Group Amino Acid(s) Protecting Group Cleavage Condition
. . Aspartic Acid . . .
Carboxylic Acid . tert-Butyl (tBu) Trifluoroacetic Acid
. . (Asp), Glutamic
(Side Chain) . ester (TFA)
Acid (Glu)

Serine (Ser),
Hydroxyl (Side Chain)  Threonine (Thr), tert-Butyl (tBu) ether
Tyrosine (Tyr)

Trifluoroacetic Acid
(TFA)

20% Piperidine in

Amine (a-N-terminus) All Fmoc
DMF

| Amine (Side Chain) | Lysine (Lys), Tryptophan (Trp) | tert-Butoxycarbonyl (Boc) |
Trifluoroacetic Acid (TFA) |

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Gly-Ala-OtBu)

This protocol describes a standard procedure for coupling an N-terminally protected amino acid
(Boc-Gly-OH) with H-Ala-OtBu.HCI in solution.

Materials:

e H-Ala-OtBu.HCI

e Boc-Gly-OH (1.0 equivalent)

e N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling agent (1.1 equivalents)
e Hydroxybenzotriazole (HOBt) or OxymaPure (1.1 equivalents)

e N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.2 equivalents)

e Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

e Saturated sodium bicarbonate solution
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e 1M Hydrochloric acid solution

e Brine

e Anhydrous magnesium sulfate (MgSOa)

Procedure:

» Neutralization: Dissolve H-Ala-OtBu.HCI (1.0 equivalent) in DCM. Add DIPEA (1.1
equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt
and free the amine.

o Activation: In a separate flask, dissolve Boc-Gly-OH, the coupling agent (e.g., DIC), and the
additive (e.g., HOBt) in DCM. Stir at 0 °C for 20 minutes to pre-activate the carboxylic acid.

e Coupling: Add the activated Boc-Gly-OH solution to the neutralized H-Ala-OtBu solution. Add
the remaining equivalent of DIPEA. Allow the reaction to warm to room temperature and stir
for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, filter off any precipitate. Wash the organic solution
sequentially with 1M HCI, saturated NaHCOs, and brine.

« Purification: Dry the organic layer over anhydrous MgSOua, filter, and concentrate under
reduced pressure. The resulting crude dipeptide can be purified by silica gel column
chromatography if necessary.

Protocol 2: Deprotection of the Tert-Butyl Ester Group

This protocol outlines the removal of the tBu protecting group to yield the free carboxylic acid.

Materials:

e Boc-Gly-Ala-OtBu (or other tBu-protected peptide)

o Cleavage Cocktail: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v)

e Scavengers (if needed, e.g., Triisopropylsilane (TIS) for Trp, Cys)
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e Cold diethyl ether
Procedure:

» Cleavage Reaction: Dissolve the tBu-protected peptide in the TFA/DCM cleavage cocktail.
Stir at room temperature for 1-2 hours.

o Precipitation: After the reaction is complete, concentrate the solution under reduced pressure
to remove the majority of the TFA and DCM.

« |solation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected
peptide.

e Washing: Centrifuge or filter the precipitate and wash several times with cold diethyl ether to
remove residual TFA and scavengers.

Drying: Dry the final peptide product under vacuum.

Visualizations
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Caption: Workflow for solution-phase dipeptide synthesis.
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Caption: Overview of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
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Caption: Role of H-Ala-OtBu.HCI in developing bioactive peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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